molecular formula C8H9BrN2O2 B15375051 Methyl 4,5-diamino-2-bromobenzoate

Methyl 4,5-diamino-2-bromobenzoate

Cat. No.: B15375051
M. Wt: 245.07 g/mol
InChI Key: IOIDPHAWZGSPNE-UHFFFAOYSA-N
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Description

Methyl 4,5-diamino-2-bromobenzoate (CAS: N/A) is a brominated aromatic ester derivative featuring amino substituents at the 4- and 5-positions of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as benzocarbazoles and imidazo derivatives. For example, it is used to synthesize compound 140 (N,N'-(3-hydroxy-6-oxo-6H-benzo[c]carbazol-8,9-diyl)diacetamide) via sequential acetylation and Suzuki coupling reactions .

Synthesis and Physical Properties: The compound is synthesized by heating 4,5-diamino-2-bromobenzoic acid with methanol in the presence of iron and acetic acid, yielding a product with a melting point of 178–180°C. Characterization via $ ^1H $-NMR (DMSO-d$_6$) reveals distinct signals for the aromatic protons (δ 7.28, s, 1H; δ 6.98, s, 1H), methoxy group (δ 3.82, s, 3H), and amino groups (δ 6.24, br s, 2H; δ 5.92, br s, 2H) . Its stability under acidic conditions and reactivity in cross-coupling reactions make it valuable for constructing polycyclic aromatic systems.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 4,5-diamino-2-bromobenzoate

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,10-11H2,1H3

InChI Key

IOIDPHAWZGSPNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties Comparison

Compound Melting Point (°C) Solubility Key Reactivity
This compound 178–180 DMSO, Methanol Suzuki coupling, acetylation
Methyl 4,5-diacetamido-2-bromobenzoate 192–194 DCM, Chloroform Stable under oxidation
Sandaracopimaric acid methyl ester N/A Hexane, Chloroform Thermal stability

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